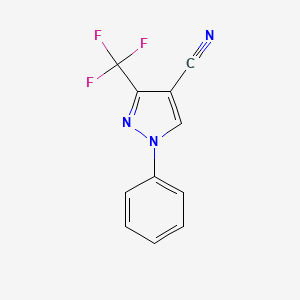

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-17(16-10)9-4-2-1-3-5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQJQWADNBQYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697106 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-65-2 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of action of trifluoromethyl pyrazole compounds

An In-Depth Technical Guide to the Mechanisms of Action of Trifluoromethyl Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Trifluoromethyl Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2][3] When functionalized with a trifluoromethyl (CF3) group, the resulting scaffold gains significantly enhanced pharmacological properties. The CF3 group, owing to its high electronegativity and steric bulk, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This strategic combination has given rise to a diverse class of compounds with multiple, distinct mechanisms of action, making them invaluable tools for researchers and drug development professionals.

This guide provides an in-depth exploration of the core mechanisms through which trifluoromethyl pyrazole compounds exert their effects, focusing on three primary target classes: Cyclooxygenase (COX) enzymes, protein kinases, and GABA receptors. We will delve into the molecular interactions, the signaling pathways they modulate, and the validated experimental protocols used to elucidate these actions.

Section 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most prominent and clinically successful application of the trifluoromethyl pyrazole scaffold is in the development of selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5] Celecoxib, a diaryl-substituted trifluoromethyl pyrazole, is the archetypal example, engineered for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[5][6][7]

Molecular Mechanism of COX-2 Selectivity

The mechanism of action is rooted in the structural differences between the two cyclooxygenase isoforms, COX-1 and COX-2.[7] While COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining platelet function, COX-2 is an inducible enzyme, with levels rising significantly during inflammation.[7]

Trifluoromethyl pyrazole inhibitors exploit a key difference in the active site architecture. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket.[8] The selectivity of compounds like celecoxib arises from two critical structural features:

-

The Sulfonamide Moiety : The polar sulfonamide (-SO2NH2) side chain of celecoxib inserts into the hydrophilic side pocket of COX-2, forming crucial hydrogen bond interactions with residues such as His90 and Arg513, which are not available in the same conformation in COX-1.[9][10][11]

-

The Trifluoromethyl Group : The bulky CF3 group contributes to the overall size of the molecule. This steric hindrance allows the compound to fit comfortably within the larger COX-2 active site but prevents it from effectively binding within the more constricted channel of the COX-1 enzyme.[12]

This dual-feature design results in a highly selective, potent, and reversible inhibition of COX-2, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][10]

Signaling Pathway: The Arachidonic Acid Cascade

Trifluoromethyl pyrazole compounds act by intercepting the inflammatory signaling pathway at the level of prostaglandin synthesis. The diagram below illustrates this point of intervention.

Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrazole compounds.

Quantitative Data: In Vitro COX Inhibition

The potency and selectivity of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against each enzyme isoform.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | 39.8 | 4.8 | 8.3 | [10] |

| Derivative PC-407 | 27.5 | 1.9 | 14.4 | [10] |

| Derivative PC-406 | >1000 | 8.9 | >112.2 | [10] |

| Derivative 5e | - | 0.62 µM (620 nM) | Potent vs Celecoxib (0.62 µM) | [13] |

Note: Data is compiled from multiple sources and methodologies may vary.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a robust method for screening potential COX-2 inhibitors. The principle relies on measuring the peroxidase activity of COX, which generates a fluorescent product from a suitable probe.

Causality Statement: This assay is designed to operate under initial velocity conditions to ensure that the measured inhibition accurately reflects the compound's effect on the enzyme's catalytic rate, not artifacts like enzyme instability or substrate depletion.

Materials:

-

Human Recombinant COX-2 Enzyme[14]

-

COX Assay Buffer[14]

-

COX Probe (e.g., Amplex Red)[15]

-

Arachidonic Acid (Substrate)[14]

-

Hemin (Cofactor)

-

Test Inhibitor (dissolved in DMSO)

-

Positive Control (e.g., Celecoxib)[14]

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice. Reconstitute the lyophilized COX-2 enzyme in purified water and keep on ice. Rationale: The enzyme is thermally labile and must be kept cold to retain activity.[14]

-

Prepare a working solution of Arachidonic Acid in the COX Assay Buffer.

-

Prepare a working solution of the COX Probe and Hemin in the COX Assay Buffer.

-

-

Compound Plating:

-

Prepare serial dilutions of the test inhibitor and positive control in DMSO, then dilute 10-fold further in COX Assay Buffer.

-

Add 10 µL of the diluted test inhibitor, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

-

-

Enzyme Addition and Pre-incubation:

-

Dilute the COX-2 enzyme stock to the desired concentration in cold COX Assay Buffer.

-

Add 20 µL of the diluted enzyme to each well (except for "no enzyme" controls).

-

Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for identifying slow-binding or tight-binding inhibitors.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

-

-

Signal Detection:

-

Immediately add 50 µL of the COX Probe/Hemin solution to all wells.

-

Measure the fluorescence intensity kinetically over 10-20 minutes at 37°C using a plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Section 2: ATP-Competitive Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized oncology.[12][16] Trifluoromethyl pyrazole derivatives have been developed to target a wide range of kinases, including TGF-β receptor I (TβRI), Cyclin-Dependent Kinases (CDKs), and Akt, by acting as ATP-competitive inhibitors.[12][17][18][19]

Molecular Mechanism of Kinase Inhibition

Protein kinases share a conserved catalytic domain with a binding site for ATP. Trifluoromethyl pyrazole compounds are designed to mimic the adenine moiety of ATP, allowing them to bind within this active site and prevent the phosphorylation of substrate proteins.

The key interactions typically involve:

-

Hinge Binding: The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I kinase inhibitors.[12][20]

-

Hydrophobic Pockets: Attached aryl groups and the trifluoromethyl group itself occupy adjacent hydrophobic pockets within the ATP binding site, enhancing binding affinity and contributing to selectivity against different kinases.[12]

Kinetic analysis confirms that these compounds act as typical ATP-competitive inhibitors, where an increase in ATP concentration can overcome the inhibition.[17][18][19]

Signaling Pathway: Generic Kinase Cascade

Kinase inhibitors disrupt signal transduction cascades that control cell growth, proliferation, and survival. By blocking a specific kinase, they can halt the downstream signaling events that drive diseases like cancer.

Caption: ATP-competitive inhibition of a target kinase by a pyrazole compound.

Quantitative Data: Kinase Inhibitory Potency

The potency of these inhibitors is measured against a panel of kinases to determine both their on-target activity and their selectivity profile.

| Compound Class/Example | Target Kinase | Potency (IC50 / Ki) | Reference |

| Novel Pyrazole Compound | TβRI | Ki = 15 nM | [17][19] |

| Afuresertib Analogue (Cmpd 2) | Akt1 | IC50 = 1.3 nM | [12] |

| Disubstituted Pyrazole (Cmpd 22) | CDK2 | IC50 = 24 nM | [12] |

| Disubstituted Pyrazole (Cmpd 22) | CDK5 | IC50 = 23 nM | [12] |

| AT7519 (Multi-CDK Inhibitor) | CDK1, 2, 4, 6, 9 | IC50 = 10-210 nM | [12] |

Experimental Protocol: In Vitro ATP-Competitive Kinase Assay

This is a generalized protocol for determining the IC50 of a compound against a specific protein kinase. It relies on quantifying the amount of ATP consumed during the phosphorylation reaction.

Causality Statement: The ATP concentration is kept at or near the Michaelis constant (Km) for the specific kinase. This is a critical choice; using excessively high ATP concentrations would artificially mask the effect of an ATP-competitive inhibitor, leading to an overestimation of its IC50.[21]

Materials:

-

Purified, active recombinant protein kinase

-

Specific peptide or protein substrate for the kinase

-

Kinase reaction buffer (containing MgCl2 and other cofactors)

-

ATP solution

-

Test Inhibitor (dissolved in DMSO)

-

ATP detection reagent (e.g., luminescence-based, such as Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound and Enzyme Plating:

-

Add 5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a white microplate.

-

Add 10 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.

-

-

Pre-incubation:

-

Incubate the plate for 15-30 minutes at room temperature. Rationale: This allows the inhibitor to equilibrate and bind to the kinase's active site before the reaction starts.[22]

-

-

Reaction Initiation:

-

Add 10 µL of ATP solution (at a final concentration near the Km of the kinase) to each well to start the reaction.

-

Incubate for a fixed time (e.g., 60 minutes) at 30°C. The incubation time must be within the linear range of the reaction.

-

-

Reaction Termination and Detection:

-

Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent to each well. This reagent typically lyses any cells (if applicable) and contains luciferase and luciferin, which produce light in an ATP-dependent manner.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

-

Calculate percent inhibition relative to DMSO controls.

-

Plot percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

-

Section 3: Modulation of GABA-gated Chloride Channels

A distinct class of trifluoromethyl pyrazoles, particularly phenylpyrazoles like Fipronil, functions as potent modulators of γ-aminobutyric acid (GABA) receptors.[1][23] This mechanism is the basis for their widespread use as insecticides, as they exhibit selective toxicity towards insects over mammals.[24]

Molecular Mechanism of GABA Receptor Antagonism

GABA is the primary inhibitory neurotransmitter in the central nervous system. The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl-) to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.

Phenylpyrazole compounds act as non-competitive antagonists. They do not bind to the GABA binding site itself but rather to a distinct site within the ion channel pore.[25] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1][25] The result is a failure of synaptic inhibition, leading to uncontrolled neuronal excitation, convulsions, and ultimately death of the insect.[1] Patch-clamp studies have shown that fipronil reduces the frequency of channel openings and decreases the mean open time.[23]

The selectivity for insects over mammals is attributed to differences in the amino acid sequences of the receptor subunits that form the binding site within the channel pore.[24]

Signaling Pathway: GABAergic Synaptic Transmission

Caption: Non-competitive antagonism of the GABA-A receptor by phenylpyrazoles.

Experimental Protocol: Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine a compound's affinity for the GABAA receptor by measuring its ability to displace a known radiolabeled ligand.

Causality Statement: This is a competitive binding assay. The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound for the same or an allosterically coupled binding site. Centrifugation is used to separate bound from free ligand, as rapid filtration can cause dissociation of low-affinity binders.[26]

Materials:

-

Tissue source (e.g., rat brain cortex) or cells expressing GABAA receptors

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[27]

-

Radioligand (e.g., [3H]muscimol for the GABA site)

-

Test Compound (trifluoromethyl pyrazole)

-

Non-specific binding determinator (e.g., high concentration of unlabeled GABA)[27]

-

Scintillation vials and scintillation fluid

-

High-speed refrigerated centrifuge or filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold buffer.

-

Perform a series of centrifugation and resuspension steps to isolate a crude synaptic membrane pellet. This involves low-speed spins to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet membranes.[27]

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Finally, resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In microcentrifuge tubes, combine: 100 µL of binding buffer, 50 µL of radioligand solution, 50 µL of test compound dilution (or vehicle or non-specific determinator).

-

Add 100 µL of the membrane preparation to initiate the binding reaction. The final protein concentration should be within the linear range of the assay (~0.1-0.2 mg/well).[27]

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several quick washes with ice-cold buffer. Alternatively, for lower affinity interactions, terminate by centrifugation at high speed (e.g., 50,000 x g) for 10 minutes.[26]

-

-

Quantification:

-

Place the filters (or the bottom of the centrifuge tube containing the pellet) into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percent specific binding versus the log concentration of the test compound.

-

Use non-linear regression to fit the data and determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Perspectives

The trifluoromethyl pyrazole scaffold is a testament to the power of strategic molecular design. Its remarkable versatility allows it to be tailored for high-affinity, selective interactions with diverse and unrelated protein targets, from enzymes like COX and kinases to ion channels like the GABAA receptor. The insights gained from studying the mechanisms of these compounds continue to drive the development of new therapeutic agents and research tools. Future work will likely focus on refining the selectivity of kinase inhibitors to minimize off-target effects, exploring novel applications in areas like neurodegenerative disorders, and leveraging the unique properties of this scaffold to tackle emerging drug targets.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). YouTube. Retrieved January 27, 2026, from [Link]

-

Celecoxib | C17H14F3N3O2S. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (n.d.). BellBrook Labs. Retrieved January 27, 2026, from [Link]

-

Celecoxib, a COX-2--specific inhibitor: the clinical data. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

(a) Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fipronil modulation of GABAA receptor single-channel currents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

-

5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-3-[3H3]-methylsulfanyl-1H-pyrazole-4-carbonitrile (CTOM): Synthesis and Characterization of a Novel and Selective Insect GABA Receptor Radioligand. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

GABAA Receptor Binding Assay Protocol. (n.d.). University of North Carolina. Retrieved January 27, 2026, from [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Evaluation of 2 celecoxib derivatives: Analgesic effect and selectivity to cyclooxygenase-2/1. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004, April 1). AACR Journals. Retrieved January 27, 2026, from [Link]

-

Crystal Structure of TGF-beta receptor I kinase with inhibitor. (n.d.). PDBj. Retrieved January 27, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 27, 2026, from [Link]

-

The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012, May 1). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Binding of celecoxib inside COX-2 active site. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Wiley Online Library. Retrieved January 27, 2026, from [Link]

-

Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley Online Library. Retrieved January 27, 2026, from [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

-

Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

Sources

- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 26. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PDSP - GABA [kidbdev.med.unc.edu]

The Pyrazole-4-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Core

In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has established itself as a "privileged scaffold".[1] Its remarkable structural versatility and capacity for diverse chemical modifications have propelled its derivatives to the forefront of drug discovery programs. The incorporation of a carbonitrile moiety at the 4-position of the pyrazole ring gives rise to pyrazole-4-carbonitrile derivatives, a class of compounds demonstrating a striking breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and methodologies for the evaluation of pyrazole-4-carbonitrile derivatives, offering field-proven insights for their advancement as potential therapeutic agents.

The strategic placement of the electron-withdrawing nitrile group at the C4 position significantly influences the electronic properties of the pyrazole ring, often enhancing interactions with biological targets.[2] This has led to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents within this chemical class.[3][4] This document will delve into the mechanistic underpinnings of these activities, provide robust experimental protocols for their assessment, and explore the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Accessing the Pyrazole-4-Carbonitrile Core

The construction of the pyrazole-4-carbonitrile scaffold can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the principles of green chemistry.

Microwave-Assisted Synthesis: A Paradigm of Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5] A common and efficient approach involves a one-pot, three-component reaction.

Exemplary Protocol: One-Pot Synthesis of 5-Amino-1-phenyl-3-(aryl)pyrazole-4-carbonitriles

This protocol outlines a typical microwave-assisted synthesis.

Step 1: Knoevenagel Condensation. An aromatic aldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, for instance, piperidine or sodium ethoxide, is added. The mixture is subjected to microwave irradiation (e.g., 210-400 W) for a short duration (typically 2-5 minutes) to facilitate the Knoevenagel condensation, forming an arylidenemalononitrile intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 2: Michael Addition and Cyclization. Upon completion of the first step, phenylhydrazine (1 mmol) is added to the reaction mixture. The vessel is sealed and subjected to another round of microwave irradiation for 5-10 minutes. During this step, a Michael addition of the hydrazine to the activated double bond occurs, followed by intramolecular cyclization and subsequent tautomerization to yield the final pyrazole-4-carbonitrile product.

Step 3: Isolation and Purification. After cooling, the reaction mixture is often poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole-4-carbonitrile derivative.[6]

A Spectrum of Biological Activities

Pyrazole-4-carbonitrile derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of pyrazole-4-carbonitrile derivatives is one of their most extensively studied attributes.[7] These compounds exert their effects through various mechanisms, often targeting multiple pathways involved in tumor growth and survival.[3][7]

Mechanisms of Anticancer Action:

-

Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] Many pyrazole-4-carbonitrile derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[9] Key kinase targets include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, thereby halting cancer cell proliferation.[3][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can impede cancer cell growth, proliferation, and survival.[3][7]

-

Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[3][7]

-

BRAF V600E: A mutated kinase implicated in various cancers, including melanoma.[3]

-

-

Induction of Apoptosis: Many pyrazole-4-carbonitrile derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[5] Some compounds have also been shown to activate caspases, the executioner enzymes of apoptosis.

-

Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[5][6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazole-4-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[11]

-

Position 1: Often substituted with a phenyl or substituted phenyl group. The presence of electron-withdrawing or electron-donating groups on this phenyl ring can significantly modulate activity.

-

Position 3: Substitution at this position with various heterocyclic rings (e.g., oxadiazole, triazole, thiadiazole) has been shown to enhance cytotoxic activity.[12][13]

-

Position 5: An amino group at this position is a common feature in many active compounds and serves as a handle for further derivatization.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-thiazolidinone hybrid | Lung Cancer | Moderate inhibition at 31.01% | [10] |

| Pyrazole-isoxazole hybrid | Various | >100 | [10] |

| Pyrazole-1,2,3-triazole hybrid | HT-1080 | Moderate | [10] |

| Substituted Pyrazoline | A549 (Lung) | 8.0 | [14] |

| Substituted Pyrazoline | HeLa (Cervical) | 9.8 | [14] |

| Substituted Pyrazoline | MCF-7 (Breast) | 5.8 | [14] |

| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian) | 0.04 | [12] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole-4-carbonitrile derivatives have shown promise as both antibacterial and antifungal agents.[4]

Antibacterial Activity:

Certain pyrazole-4-carbonitriles have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The exact mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antifungal Activity:

Some derivatives have also exhibited potent antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections. The mechanism may be similar to that of some established antifungal drugs, which involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Activity | Reference |

| Pyrazole-4-carbaldehyde derivatives | Pathogenic Bacteria | Excellent to good | [4] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | S. aureus (MRSA) | MIC = 25.1 µM | [1] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[15] Pyrazole-4-carbonitrile derivatives have emerged as potent anti-inflammatory agents.[16]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes in the inflammatory pathway:[16]

-

Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are known to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. The well-known NSAID celecoxib, for instance, features a pyrazole core.[1]

-

5-Lipoxygenase (5-LOX) Inhibition: Some derivatives also inhibit 5-LOX, an enzyme that catalyzes the production of leukotrienes, another class of inflammatory mediators.

-

Antioxidant and Radical Scavenging Activity: Certain pyrazole derivatives possess antioxidant properties, enabling them to scavenge free radicals that contribute to oxidative stress and inflammation.[16]

Methodologies for Biological Evaluation: A Practical Guide

The following section provides detailed, step-by-step protocols for key experiments used to assess the biological activities of pyrazole-4-carbonitrile derivatives. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[17]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[18]

-

Solubilization solution (e.g., acidified isopropanol with 4 mM HCl and 0.1% NP40)[18]

-

Test compound (pyrazole-4-carbonitrile derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., doxorubicin)

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[17][19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[20]

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

-

Test compound dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a positive control with a standard antibiotic.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Signaling Pathway: Kinase Inhibition by Pyrazole-4-Carbonitrile Derivatives

Caption: ATP-competitive inhibition of receptor tyrosine kinases by pyrazole-4-carbonitrile derivatives.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

Pyrazole-4-carbonitrile derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development. The insights into their mechanisms of action, particularly as kinase inhibitors, provide a rational basis for the design of novel and more selective therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for the evaluation of these compounds.

Future research should focus on elucidating the precise molecular targets for their antimicrobial and anti-inflammatory activities, as well as on comprehensive in vivo studies to assess their efficacy, pharmacokinetic profiles, and safety. The continued exploration of the structure-activity relationships of pyrazole-4-carbonitrile derivatives will undoubtedly lead to the discovery of new and potent drug candidates for a variety of human diseases.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Center for Biotechnology Information. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. [Link]

-

Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (n.d.). PubMed. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

-

Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. (n.d.). MDPI. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. sciencescholar.us [sciencescholar.us]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. researchgate.net [researchgate.net]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

CAS number 1185292-65-2 properties and safety data

An In-depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 1185292-65-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific derivative, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 1185292-65-2), a compound of significant interest due to its structural motifs, which are commonly associated with a range of pharmacological effects. The presence of a trifluoromethyl group, a phenyl ring, and a carbonitrile moiety on the pyrazole core suggests potential applications in various therapeutic areas.

This document is structured to provide a comprehensive technical overview for researchers and drug development professionals. It moves from the fundamental chemical and physical properties to a detailed analysis of its potential safety considerations, based on data from structurally related compounds. Furthermore, this guide explores the compound's potential applications in drug discovery and provides exemplary experimental protocols that can be adapted for its study. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.

It is important to note that while this guide is comprehensive, specific experimental data for this exact compound, such as its precise melting point and a dedicated Safety Data Sheet (SDS), are not publicly available at the time of writing. Therefore, the safety and handling information provided is based on an expert evaluation of analogous structures. The experimental protocols are presented as robust starting points for investigation.

Chemical Identity and Physicochemical Properties

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a substituted pyrazole with the molecular formula C₁₁H₆F₃N₃.[1] Its chemical structure combines the stability of the pyrazole ring with the electron-withdrawing nature of the trifluoromethyl and cyano groups, and the aromatic character of the phenyl substituent. These features are often sought after in the design of bioactive molecules to enhance metabolic stability and target binding affinity.

Structural Information

-

Chemical Name: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

-

CAS Number: 1185292-65-2

-

Molecular Formula: C₁₁H₆F₃N₃

-

Molecular Weight: 237.18 g/mol [1]

Physicochemical Data Summary

A comprehensive search for the specific physicochemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile did not yield definitive experimental values. The data for structurally related pyrazole derivatives can be highly variable depending on their substitution patterns. For instance, the melting point of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a more complex related structure, is reported to be in the range of 154–156 °C. However, this should only be considered as a rough reference point.

| Property | Value | Source |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet for CAS 1185292-65-2, this section provides a hazard assessment based on the known safety profiles of structurally similar trifluoromethyl-substituted pyrazole compounds. Researchers must handle this compound with the assumption that it may possess similar hazards until specific toxicological data is available.

GHS Hazard Classification (Inferred)

The following GHS classifications are extrapolated from safety data for related pyrazole derivatives and should be considered provisional.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |

Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, the following handling procedures are recommended to ensure laboratory safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials.

Potential Applications in Drug Discovery and Research

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The specific combination of substituents in 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile suggests several promising avenues for investigation.

Rationale for Potential Biological Activity

-

Antibacterial Agents: Pyrazole derivatives have been extensively studied for their antibacterial properties. The trifluoromethylphenyl moiety, in particular, has been associated with potent activity against resistant bacterial strains.

-

Anti-inflammatory and Anticancer Agents: Many pyrazole-containing compounds exhibit anti-inflammatory and anticancer activities, often through the inhibition of specific kinases or other enzymes involved in signaling pathways.

-

Factor Xa Inhibition: The pyrazole scaffold has been successfully utilized in the design of potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[1][5][6][7][8]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile could potentially interact with various biological pathways. The diagram below illustrates a hypothetical involvement in a generic kinase signaling pathway, a common target for pyrazole-based inhibitors.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Exemplary Experimental Protocols

The following protocols are provided as templates for the investigation of the biological activities of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. These are based on standard methodologies for assessing the potential applications identified in the previous section.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.

Workflow Diagram:

Caption: Workflow for antibacterial susceptibility testing.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a viability dye.

Factor Xa Inhibition Assay (Chromogenic)

This assay measures the ability of the compound to inhibit the activity of human Factor Xa.

Workflow Diagram:

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of human Factor Xa and a specific chromogenic substrate in a suitable assay buffer (e.g., Tris-HCl with NaCl and CaCl₂).

-

Compound Dilution: Prepare serial dilutions of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, compound dilutions, and the Factor Xa solution.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals.

-

Data Analysis: Calculate the initial reaction velocities for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound with significant potential for further investigation in the field of drug discovery. Its structural features are characteristic of molecules with demonstrated biological activities, including antibacterial, anti-inflammatory, and anticoagulant effects. While specific physicochemical and toxicological data for this compound are yet to be fully characterized, this guide provides a robust framework for its safe handling and a strategic approach to exploring its therapeutic potential. The provided experimental protocols offer a starting point for researchers to elucidate the specific biological profile of this promising pyrazole derivative.

References

-

Herfindo, N., et al. (2020). Synthesis and Evaluation of Some Sulfonamide-Substituted of 1,3,5-Triphenyl Pyrazoline Derivatives as Tyrosinase Enzyme Inhibitors. ResearchGate. Available at: [Link]

-

El-Metwally, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(15), 2729. Available at: [Link]

-

Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8343–8354. Available at: [Link]

-

Practical-Haemostasis.com. (2022). Anti-Xa Assays. Available at: [Link]

-

Al-Obaidi, A. M. J., et al. (2018). Synthesis and Antibacterial Evaluation of some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Medscape. (2021). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Available at: [Link]

-

Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Available at: [Link]

-

Shaikh, R. R., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. ResearchGate. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Available at: [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

UC Davis Health. (2017). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. (2021). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of the Iranian Chemical Society, 18(11), 2969-2978. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega, 5(4), 1848–1855. Available at: [Link]

-

Marinescu, M., & Zalaru, C.-M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]

Sources

- 1. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Anti-Xa Assays [practical-haemostasis.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. acforum-excellence.org [acforum-excellence.org]

- 8. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

The Art of the Five-Membered Ring: A Technical Guide to the Synthesis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery, leading to the development of numerous blockbuster drugs.[1][2][3] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing substituted pyrazoles. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and their causal relationships. We will explore classical condensation reactions, navigate the intricacies of 1,3-dipolar cycloadditions, and illuminate the power of modern transition-metal-catalyzed and multicomponent approaches. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the knowledge to not only replicate but also innovate in the synthesis of this vital heterocyclic motif.

The Enduring Importance of the Pyrazole Scaffold

The pyrazole core is a key feature in a multitude of approved therapeutics, including anti-inflammatory agents like celecoxib, anticancer drugs, and agents targeting the central nervous system.[1][2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for the precise installation of diverse substituents around the ring. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of these substituents are critical for modulating the pharmacological profile of pyrazole-based compounds.[1] This underscores the critical need for a robust and versatile synthetic toolbox to access a wide array of functionalized pyrazoles for screening and development.

Foundational Strategies: Condensation Reactions

The most traditional and widely employed route to the pyrazole core is the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. This family of reactions offers a straightforward and often high-yielding entry point to a variety of substituted pyrazoles.

The Knorr Pyrazole Synthesis: A Timeless Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4][5][6] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring.[7][8][9]

Causality in the Knorr Synthesis: The choice of reaction conditions, particularly the pH, is critical. Acid catalysis facilitates the initial nucleophilic attack of the hydrazine on a carbonyl group.[8] However, strongly acidic conditions can lead to side reactions. The regioselectivity of the cyclization can be an issue with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to a mixture of regioisomers. This is a key consideration for the synthetic chemist, and often, the electronic and steric nature of the substituents on both reactants can be used to direct the regiochemical outcome.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

-

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The use of a slight excess of either reagent is sometimes employed to drive the reaction to completion.

-

A catalytic amount of glacial acetic acid (0.1 mL) is added, and the mixture is refluxed for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by recrystallization from ethanol/water to afford the desired product as a white solid.

The Paal-Knorr Synthesis: A Related Approach

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyls, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis when applied to 1,3-dicarbonyls and hydrazines.[10][11]

[3+2] Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions provide a powerful and convergent approach to the pyrazole ring system. These reactions involve the combination of a three-atom dipole (the "1,3-dipole") with a two-atom dipolarophile.

Diazo Compounds as 1,3-Dipoles

The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles.[12] This approach offers excellent control over the substitution pattern of the final product. A significant advancement in this area is the in situ generation of diazo compounds from precursors like N-tosylhydrazones, which avoids the handling of potentially hazardous diazoalkanes.[13]

Mechanistic Insight: The reaction is a concerted pericyclic process, and the regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne. Electron-withdrawing groups on the alkyne generally favor the formation of one regioisomer over the other.

Experimental Workflow: In Situ Generation of Diazo Compounds for Pyrazole Synthesis

Caption: Workflow for the synthesis of pyrazoles via in situ generated diazo compounds.

Modern Synthetic Methodologies

The field of pyrazole synthesis has been significantly advanced by the advent of modern synthetic techniques that offer improved efficiency, sustainability, and access to novel chemical space.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the construction of the pyrazole ring. These methods often involve cross-coupling reactions or oxidative cyclizations.[14] For example, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can provide highly substituted pyrazoles in a single step.[13] Copper-mediated electrophilic cyclization of alkynes containing a thiophene moiety has also been reported as an effective method.[15]

Causality in Catalysis: The choice of the metal, ligand, and reaction conditions is paramount for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, have revolutionized the synthesis of heterocyclic compounds, including pyrazoles.[2][5][16][17] MCRs are highly atom-economical and offer a streamlined approach to generating molecular diversity. A notable example is the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates, catalyzed by molecular iodine under mild conditions.[16]

Green and Sustainable Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly methods for pyrazole synthesis.[18][19][20][21] These "green" approaches focus on the use of non-hazardous solvents (such as water), renewable energy sources like microwave irradiation, and recyclable catalysts.[18][19] Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in many pyrazole syntheses.[22][23][24][25][26][27]

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Key Starting Materials |

| Knorr Synthesis | High yields, readily available starting materials, well-established. | Potential for regioisomeric mixtures, sometimes harsh conditions. | 1,3-Dicarbonyls, Hydrazines. |

| 1,3-Dipolar Cycloaddition | High regioselectivity, mild conditions, good functional group tolerance. | May require synthesis of diazo precursors, some dipolarophiles can be unreactive. | Diazo compounds (or precursors), Alkynes. |

| Transition-Metal Catalysis | Access to complex substitution patterns, high efficiency. | Catalyst cost and sensitivity, may require inert atmosphere. | Alkynes, Hydrazones, Aryl halides. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of diversity. | Optimization can be challenging, mechanism can be complex. | Varies widely depending on the specific MCR. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields, enhanced purity. | Requires specialized equipment, scalability can be a concern. | Applicable to many of the above methods. |

Mechanistic Pathways: A Deeper Dive

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the Knorr Pyrazole Synthesis

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7][8] This is followed by dehydration to form a hydrazone or its enehydrazine tautomer. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclized intermediate, which then eliminates a molecule of water to form the aromatic pyrazole ring.[7][8]

Conclusion and Future Outlook

The synthesis of substituted pyrazoles remains a vibrant and evolving field of research. While classical methods like the Knorr synthesis continue to be workhorses in the laboratory, modern techniques such as transition-metal catalysis and multicomponent reactions are opening up new avenues for the construction of increasingly complex and functionally diverse pyrazole derivatives. The growing emphasis on green chemistry will undoubtedly spur the development of even more sustainable and efficient synthetic protocols.[18][19] As our understanding of the biological significance of the pyrazole scaffold deepens, the demand for innovative synthetic methodologies will only continue to grow, ensuring that this humble five-membered ring remains at the forefront of scientific discovery for years to come.

References

- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (n.d.). Google Scholar.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.

- Knorr Pyrazole Synthesis. (n.d.). Source not available.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Knorr pyrrole synthesis. (n.d.). Wikipedia.

- Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis.

- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Source not available.

- Review on Synthesis of pyrazole and pyrazolines. (2025). ResearchGate.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). ACS Publications.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- synthesis of pyrazoles. (2019). YouTube.

- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.

- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.

- Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.